3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 2386-33-6 . It has a molecular weight of 181.19 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pyrrole derivatives are often synthesized through condensation of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound derived from 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid has been characterized for its potential in forming new heterocyclic compounds. A mixed experimental and Density Functional Theory (DFT) study highlighted its use in the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating its suitability for creating novel heterocycles. The study also suggested its application as a non-linear optical (NLO) material due to significant first hyperpolarizability, demonstrating its potential in photonics and optoelectronics (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Hydrogen Bonding and Molecular Assembly
Further research into the chemical reactivity and molecular assembly of pyrrole precursors, including ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 3,4-dimethyl-4-acetyl-1H-pyrrole-2-carboxylate, has been conducted to understand their synthetic usefulness. These studies involve conformational, spectroscopic, and hydrogen bonding evaluations to facilitate their application in creating formyl, acetyl derivatives, Schiff bases, hydrazones, hydrazide-hydrazones, and chalcones. These findings are pivotal for the development of new synthetic routes in medicinal chemistry and material science (Poonam Rawat, R. N. Singh, 2014).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard. The hazard statements associated with it are H302 and H317, suggesting that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for this compound were not found in the search results, pyrrole derivatives are of interest in medicinal chemistry. For example, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives which possess in vitro activity against selected cancer cell lines .
Mechanism of Action
The mechanism of action of these compounds generally involves interaction with various biological targets, leading to changes in cellular processes and pathways. The specific targets and pathways affected can vary widely depending on the specific structure and properties of the compound .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are influenced by its chemical structure and physical properties, such as solubility and stability. These properties can also be affected by various environmental factors, such as temperature and pH .
Properties
IUPAC Name |
3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-5(2)10-8(9(12)13)7(4)6(3)11/h10H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSGKMWFWAXDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343583 | |
Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-33-6 | |
Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2386-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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